molecular formula C9H10N2O2 B8273918 4-Nitro-5-indanamine

4-Nitro-5-indanamine

Cat. No. B8273918
M. Wt: 178.19 g/mol
InChI Key: ACLIYZHXMZVAJV-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A suspension of N-(4-nitro-2,3-dihydro-1H-inden-5-yl)acetamide (0.90 g, 4.09 mmol) in 5 M HCl was heated at 100° C. for 16 h. The suspension was cooled to 20° C., diluted with water (100 mL), filtered, washed with water (3×15 mL) and dried to give 4-nitro-5-indanamine 3 (Schroeder, E, et al., European J. Med. Chem. 1982, 17, 35) (0.69 g, 95%) as an orange solid: mp (H2O) 105-107° C.; 1H NMR δ 7.17 (d, J=8.2 Hz, 1H, H-7), 6.62 (d, J=8.2 Hz, 1H, H-6), 5.73 (br s, 2H, NH2), 3.32 (br t, J=7.5 Hz, 2H, H-3), 2.80-2.85 (m, 2H, H-1), 2.02-2.11 (m, 2H, H-2). Anal. calcd for C9H10N2O2: C, 60.7; H, 5.7; N, 15.7. Found: C, 60.5; H, 5.5; N, 15.8%.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]([NH:13]C(=O)C)=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][CH2:8]2)([O-:3])=[O:2]>Cl.O>[N+:1]([C:4]1[C:12]([NH2:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][CH2:8]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CCCC2=CC=C1NC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (3×15 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2CCCC2=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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